
N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide” is a chemical compound that contains a nitro group (-NO2) and a chloro group (-Cl) attached to a phenyl ring, which is further connected to a propanamide group with two methyl groups (-CH3) at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-chloro-2-nitrophenyl derivative with 2,2-dimethylpropanoyl chloride or a related acylating agent . The exact conditions would depend on the specific reagents used and might require optimization.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the nitro and chloro substituents on the phenyl ring, and the 2,2-dimethylpropanamide group. The exact 3D structure would depend on the specific conformations and orientations of these groups .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The nitro group could be reduced to an amine, the chloro group could undergo nucleophilic substitution, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and amide groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Nitrosamines in Water Technologies
- Research Focus : The presence of nitrosamines, particularly N-nitrosodimethylamine (NDMA), in water technology, and their formation mechanisms during water treatment processes like chloramination.
- Insights : Nitrosamines pose a significant health risk, especially in drinking water, surpassing the dangers of chlorinated disinfection by-products. Research emphasizes understanding nitrosamine occurrence, their precursors, and methods to mitigate their presence in water supplies (Nawrocki & Andrzejewski, 2011).
Photosensitive Protecting Groups
- Research Focus : The use of photosensitive protecting groups, including nitrobenzyl and nitrophenyl derivatives, in synthetic chemistry.
- Insights : These groups show promising future applications, although the research is still at a developmental stage. They offer innovative pathways in synthetic chemistry, potentially relevant to the manipulation or synthesis of complex compounds like N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide (Amit, Zehavi, & Patchornik, 1974).
Nitrosamines and Nitrogenous Disinfection By-Products in Water
- Research Focus : The occurrence, formation, and control of nitrogenous disinfection by-products (N-DBPs), including nitrosamines and their variants, in drinking water.
- Insights : The study discusses the implications of water sources impacted by wastewater and algae, and the shift from chlorination to chloramination, which can increase certain N-DBPs. It emphasizes the complexity of N-DBP control in water treatment and the need for comprehensive strategies to manage these contaminants (Bond, Huang, Templeton, & Graham, 2011).
Analytical Methods for Determining Nitrosamines
- Research Focus : The development and review of analytical methods for the detection of nitrosamines, highlighting the importance of sensitive and specific analytical techniques.
- Insights : The paper underscores the significance of accurate nitrosamine quantification in various matrices, crucial for understanding their impact and for the development of removal or mitigation strategies in pharmaceuticals and environmental samples (Parr & Joseph, 2019).
Environmental and Food Analysis via Antibody-Based Methods
- Research Focus : The application of antibody-based methods in assays for environmental research, risk control, and food analysis.
- Insights : The paper provides an overview of immunoreagents and their applications, potentially relevant for detecting or quantifying components related to N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide in environmental or food samples (Fránek & Hruška, 2018).
Safety And Hazards
As with any chemical compound, handling “N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties, but could potentially include reactivity hazards due to the presence of the nitro group, and health hazards due to potential biological activity .
Propriétés
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGMTRJJIWRGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide | |
CAS RN |
150783-39-4 |
Source


|
| Record name | 4'-CHLORO-2,2-DIMETHYL-2'-NITROPROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride](/img/structure/B2444313.png)
![N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide](/img/structure/B2444314.png)
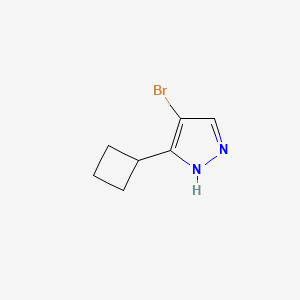
![N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea](/img/structure/B2444316.png)
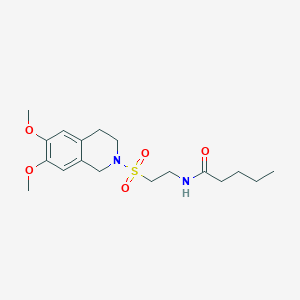
![2-Chloro-N-[(2-fluoro-4-phenylphenyl)methyl]acetamide](/img/structure/B2444319.png)
methanol](/img/structure/B2444320.png)
![N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444321.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2444324.png)
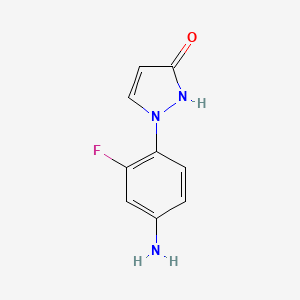
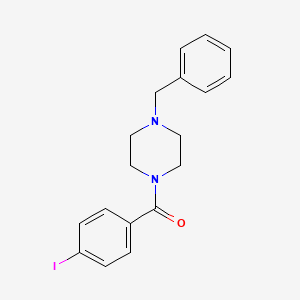

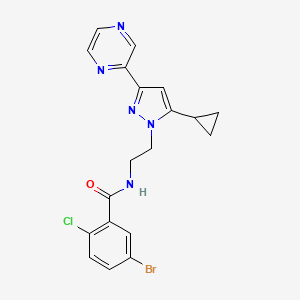
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2444332.png)